3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide
Description
3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide is a synthetic organic compound featuring a benzoxazolone core substituted with a chlorine atom at position 5, linked via a propanamide chain to a furan-2-ylmethyl group.
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c16-10-3-4-13-12(8-10)18(15(20)22-13)6-5-14(19)17-9-11-2-1-7-21-11/h1-4,7-8H,5-6,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONYCGVHJKXPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide typically involves the following steps:
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Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxylic acid. This reaction is often carried out under acidic conditions with a dehydrating agent like polyphosphoric acid.
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Attachment of the Furan Ring: : The furan ring can be introduced through a nucleophilic substitution reaction. For example, 2-furylmethylamine can react with the benzoxazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
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Formation of the Propanamide Group: : The final step involves the introduction of the propanamide group. This can be achieved by reacting the intermediate product with a suitable propanoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, spectral data, and biological activities.
Structural Analogues with Benzoxazolone/Propanamide Backbone
- 3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide Structural Differences: The furan-2-ylmethyl group in the target compound is replaced with a 3-fluoro-4-methylphenyl group. Spectral Data: Similar compounds exhibit IR peaks for NHCO (3265 cm⁻¹) and CO (1678 cm⁻¹), consistent with propanamide functionality .
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10 in )
Compounds with Heterocyclic Substitutions
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (Compound 8 in )
- Structural Differences : Substitutes benzoxazolone with a benzimidazole ring and replaces the furan group with an isoxazole.
- Spectral Data : IR peaks at 3265 cm⁻¹ (NHCO) and 1678 cm⁻¹ (CO), similar to the target compound. ¹H NMR signals for aromatic protons (δ 7.00–7.30 ppm) and a methyl group (δ 2.32 ppm) .
- Biological Activity : Benzimidazole derivatives are associated with antimicrobial and anti-inflammatory activities .
- 3-[(5-Chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide (Compound 4 in ) Structural Differences: Features a chloropyridine-amino group instead of benzoxazolone and a phenylcarbamoyl substituent. Functional Impact: Demonstrates notable reducing power and free radical scavenging activity, attributed to the electron-withdrawing chlorine and hydrogen-bonding amide groups .
Functional Group Comparisons
Key Research Findings
- Antioxidant Activity : Hydroxamic acid derivatives (e.g., Compound 10 in ) exhibit superior radical scavenging activity compared to simple propanamides due to their metal-chelating capacity .
- Antimicrobial Potential: Benzimidazole-containing propanamides (e.g., Compound 8 in ) show inhibitory effects against bacterial strains like Escherichia coli, suggesting that the target compound’s furan group may similarly enhance antibacterial properties .
- Synthetic Flexibility : The propanamide backbone allows for modular substitution, enabling tuning of lipophilicity and bioactivity .
Biological Activity
3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Antimicrobial Activity
Research has indicated that compounds with a benzoxazole moiety exhibit notable antimicrobial properties. A study evaluating various derivatives of benzoxazole found that certain substitutions significantly enhance activity against bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MICs) for selected compounds are summarized in Table 1.
| Compound | MIC (µg/mL) - Bacillus subtilis | MIC (µg/mL) - Escherichia coli |
|---|---|---|
| 1 | 32 | 64 |
| 2 | 16 | 32 |
| 3 | 8 | 16 |
| 4 | 4 | 8 |
Table 1: Antimicrobial activity of selected benzoxazole derivatives.
The most active compound in this study was found to have a methoxy group at the para position of the phenyl ring, which significantly increased its antibacterial efficacy .
Antitumor Activity
The compound has also been studied for its antitumor properties. A structure-activity relationship (SAR) analysis revealed that modifications to the benzoxazole ring can enhance cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values lower than that of standard chemotherapeutics like doxorubicin.
| Compound | IC50 (µM) - A431 Cells | IC50 (µM) - Jurkat Cells |
|---|---|---|
| A | 5.0 | 7.0 |
| B | 10.0 | 12.0 |
| C | 15.0 | 20.0 |
| D | 3.5 | 4.5 |
Table 2: Cytotoxicity of selected compounds against cancer cell lines.
Compounds with electron-withdrawing groups on the benzoxazole ring showed enhanced activity, supporting the hypothesis that electronic effects play a crucial role in biological activity .
Enzyme Inhibition
Additionally, the compound has been identified as an inhibitor of key enzymes involved in metabolic pathways. Specifically, it has shown potential as a KMO (Kynurenine Monooxygenase) inhibitor, which is relevant for conditions such as depression and neurodegenerative diseases. The inhibition constants (Ki values) for several derivatives are presented in Table 3.
| Compound | Ki (µM) |
|---|---|
| E | 1.2 |
| F | 0.8 |
| G | 2.5 |
| H | 0.5 |
Table 3: KMO inhibition constants for selected derivatives.
Case Study: Antitumor Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzoxazole derivatives and tested their efficacy against human glioblastoma cells. The lead compound demonstrated significant growth inhibition compared to control treatments, highlighting the therapeutic potential of this chemical class in oncology .
Case Study: Antimicrobial Screening
Another study focused on the antimicrobial properties of various benzoxazole derivatives against clinical isolates of resistant bacterial strains. The results indicated that certain modifications led to enhanced activity against multidrug-resistant strains, suggesting a promising avenue for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
